Fibrinopeptide A vs. Fibrinopeptide B: Ordered Release Kinetics and Thrombin Specificity
Fibrinopeptide A release precedes Fibrinopeptide B release in a strictly ordered, thrombin-dependent manner. This ordered release is dictated by thrombin's inherent substrate specificity, not by structural constraints of fibrinogen [1]. When FpB was replaced with an FpA-like peptide (FpA'), both FpA and FpA' exhibited similar first-order release kinetics and specificity constants, demonstrating that thrombin cleaves FpA-like sequences preferentially. In the presence of the polymerization inhibitor Gly-Pro-Arg-Pro, FpB release from normal fibrinogen was reduced 3-fold, while FpA' release remained unaffected [1]. This confirms that FPA release is the primary, rate-limiting step in fibrin formation, making it the most direct indicator of thrombin activity.
| Evidence Dimension | Release Order and Rate Modulation by Polymerization Inhibitor |
|---|---|
| Target Compound Data | FpA release precedes FpB; FpA release unaffected by Gly-Pro-Arg-Pro |
| Comparator Or Baseline | FpB release follows FpA; FpB release reduced 3-fold by Gly-Pro-Arg-Pro |
| Quantified Difference | 3-fold reduction in FpB release vs. no change in FpA release in presence of inhibitor |
| Conditions | Recombinant fibrinogen cleavage by human thrombin; in vitro assay with Gly-Pro-Arg-Pro polymerization inhibitor |
Why This Matters
Users requiring a real-time, proximal marker of thrombin action must select FPA over FPB, as FPA release is the primary and unmodulated event in coagulation initiation.
- [1] Mullin JL, et al. Recombinant fibrinogen studies reveal that thrombin specificity dictates order of fibrinopeptide release. J Biol Chem. 2000;275(33):25239-46. doi:10.1074/jbc.M004142200. View Source
